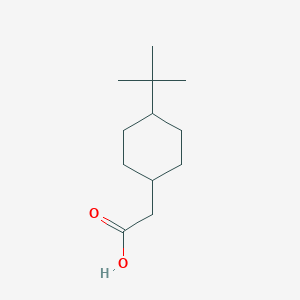
omega-Conotoxin gvia
Vue d'ensemble
Description
Omega-Conotoxin gvia is a peptide neurotoxin derived from the venom of the marine cone snail species, Conus geographus. This compound is composed of 27 amino acids and contains three disulfide bonds, which contribute to its stability and biological activity . This compound is known for its ability to selectively and reversibly block N-type voltage-gated calcium channels, making it a valuable tool in neuroscience research and a potential therapeutic agent for pain management .
Applications De Recherche Scientifique
Omega-Conotoxin gvia has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicine. Some of its key applications include:
Neuroscience: Used as a tool to study the function of N-type voltage-gated calcium channels and their role in neurotransmitter release.
Pharmacology: Employed in the development of new drugs targeting calcium channels for various neurological disorders.
Biochemistry: Utilized to explore the structure-activity relationships of peptide toxins and their interactions with ion channels.
Mécanisme D'action
Omega-Conopeptide GVIA, also known as CHEBI:90630, is a heterodetic cyclic polypeptide isolated from the venom of the marine cone snail, genus Conus . It has emerged as a highly selective blocker of neuronal voltage-sensitive calcium channels (VSCC), particularly the N-type .
Target of Action
Omega-Conopeptide GVIA primarily targets the N-type voltage-gated calcium (Ca V) channels . These channels play a crucial role in the release of neurotransmitters at presynaptic nerve terminals .
Mode of Action
The compound interacts with its targets by binding to the N-type Ca V channels, inhibiting their function . This inhibition prevents the influx of calcium ions into the neuron, thereby modulating the activity of the ion channels .
Biochemical Pathways
The primary biochemical pathway affected by Omega-Conopeptide GVIA is the calcium signaling pathway . By blocking the N-type Ca V channels, the compound disrupts the normal flow of calcium ions into the neurons . This disruption can affect various downstream effects, including the release of neurotransmitters and the propagation of action potentials .
Result of Action
The molecular and cellular effects of Omega-Conopeptide GVIA’s action primarily involve the modulation of neuronal activity . By inhibiting the N-type Ca V channels, the compound can reduce the release of neurotransmitters, potentially leading to a decrease in neuronal excitability . This mechanism is why Omega-Conopeptide GVIA and other ω-conotoxins have therapeutic potential in the treatment of chronic and neuropathic pain .
Action Environment
The action, efficacy, and stability of Omega-Conopeptide GVIA can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the local concentration of calcium ions, the presence of other ion channels and receptors, and the overall state of the neuronal environment. Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Omega-Conotoxin GVIA selectively and reversibly blocks N-type calcium channels (CaV2.2) with high potency . By inhibiting these channels, it prevents the influx of calcium ions into neurons, thereby inhibiting the release of neurotransmitters . This property makes it a powerful probe for exploring the vertebrate presynaptic terminal .
Cellular Effects
The primary cellular effect of this compound is the inhibition of central neurotransmitter release, which can lead to antihypertensive, analgesic, and neuroprotective activities . It acts selectively at a wide variety of ion channels and receptors in their prey, as well as in mammals . Its effects on cellular function are primarily due to its ability to block the activity of N-type voltage-gated calcium channels .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to N-type voltage-gated calcium channels (CaV2.2) and blocking them . This blockage inhibits the influx of calcium ions into neurons, which in turn prevents the voltage-activated release of neurotransmitters . This mechanism of action is highly selective and reversible .
Temporal Effects in Laboratory Settings
This compound has been observed to have slow onset and recovery kinetics . This almost irreversible inhibition of the N-type CaV channel complicates dose control in a clinical setting
Dosage Effects in Animal Models
In animal models, the analgesic potency of this compound has been demonstrated . It has been found to be about three to four times more potent than other similar compounds and approximately 40-fold more potent than morphine . The effects of different dosages of this compound in animal models, including any threshold effects and toxic or adverse effects at high doses, need further study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of omega-Conotoxin gvia involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of coupling and deprotection reactions. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Omega-Conotoxin gvia primarily undergoes oxidation and reduction reactions due to the presence of disulfide bonds. These reactions are crucial for the formation and stabilization of its three-dimensional structure .
Common Reagents and Conditions
Oxidation: The formation of disulfide bonds is typically achieved using oxidizing agents such as iodine or air oxidation under controlled conditions.
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of this compound, which differ in their disulfide bond configurations .
Comparaison Avec Des Composés Similaires
Omega-Conotoxin gvia is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:
Omega-Conotoxin MVIIA: Another N-type calcium channel blocker with similar properties but different amino acid sequence and structure.
Omega-Conotoxin CVID: A conotoxin that also targets N-type calcium channels but with distinct pharmacological characteristics.
Omega-Conotoxin MVIIC: Selectively blocks P/Q-type calcium channels, differing in its target specificity compared to this compound.
This compound is unique in its high potency and selectivity for N-type calcium channels, making it a valuable tool for research and potential therapeutic applications .
Propriétés
IUPAC Name |
68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQZTPPHJRQRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H182N38O43S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3037.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106375-28-4 | |
| Record name | N/A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Omega-Conotoxin GVIA is a peptide toxin that selectively and potently blocks N-type voltage-gated calcium channels (CaV2.2) [, , , , , , , ]. These channels are crucial for calcium influx into neurons, a process essential for neurotransmitter release [, , , , , , , ]. By binding to these channels, this compound prevents calcium influx, thereby inhibiting the release of neurotransmitters such as norepinephrine, acetylcholine, glutamate, and GABA [, , , , , , , , , , ].
A: Yes, the effects of this compound can vary across different tissues. For instance, while it effectively blocks N-type calcium channels in neurons [, , , , , , , , , ], it does not affect L-type calcium channels in skeletal muscle, even though these tissues have a high density of dihydropyridine binding sites []. Additionally, in rat adrenal glands, this compound primarily affects acetylcholine and catecholamine release from nerve endings and has less impact on chromaffin cells [].
A: this compound is a 27-amino acid peptide toxin with three disulfide bonds [].
A: The specific arrangement of amino acids, particularly the basic residues, within the this compound structure is crucial for its high affinity and selectivity towards N-type calcium channels [, , ]. Studies replacing these basic residues with alanine have demonstrated a significant loss in binding affinity, highlighting their importance for the toxin's activity [, ]. Notably, Tyr13 has been identified as an essential amino acid for the activity of both this compound and MVIIA, emphasizing its role in the interaction with N-type calcium channels [].
ANone: This question cannot be answered from the provided research papers. The focus of these papers is on the pharmacological and physiological effects of this compound in biological systems. Information regarding material compatibility, stability under various non-biological conditions, and applications outside a biological context are not addressed in these studies.
ANone: This question cannot be answered from the provided research papers. This compound is a peptide toxin that acts by binding to and blocking N-type voltage-gated calcium channels. It is not an enzyme and does not possess catalytic properties.
ANone: This question cannot be answered from the provided research papers. While computational chemistry and modeling are valuable tools in drug discovery and development, the provided research papers primarily focus on the experimental characterization of this compound's activity and its effects on different biological systems.
A: Studies investigating the structure-activity relationship (SAR) of this compound have revealed crucial information about the importance of specific amino acid residues for its activity and selectivity [, , ].
- Importance of Tyr13: Replacing Tyr13 with alanine in both this compound and MVIIA resulted in a substantial decrease in activity, indicating that this residue is crucial for blocking N-type calcium channel function [].
- Influence of Gly1326: Mutations at Gly1326 in the alpha(1B) subunit of the N-type calcium channel drastically affected the time course of this compound block []. Notably, the G1326P mutation rendered the block almost entirely reversible upon washout, suggesting that Gly1326 may control toxin access to its binding site and stabilize the toxin-channel interaction [].
ANone: This question cannot be answered from the provided research papers. The provided research primarily focuses on the pharmacological characterization of this compound, its mechanism of action, and its effects on various physiological systems. Information on its stability under different conditions, formulation strategies, and methods to enhance its solubility or bioavailability are not addressed.
A: this compound, isolated from the venom of the cone snail Conus geographus, has served as a crucial tool in neuroscience research for decades []. Its discovery and characterization as a potent and selective blocker of N-type calcium channels revolutionized our understanding of these channels' role in neurotransmission [, , ].
- Early studies demonstrated this compound's ability to inhibit neurotransmitter release from various neuronal preparations, including the frog neuromuscular junction, the electric organ of the ray Narke japonica, and the bullfrog sympathetic ganglion []. These findings established its importance in dissecting the molecular mechanisms of synaptic transmission.
- Subsequent research focused on characterizing the binding properties and selectivity of this compound for different calcium channel subtypes [, , ]. This led to the identification of specific amino acid residues crucial for its high affinity and selectivity towards N-type calcium channels [, , ].
- The use of this compound as a pharmacological tool has significantly advanced our understanding of the role of N-type calcium channels in various physiological processes, including pain perception, cardiovascular regulation, and neurotransmitter release in the central and peripheral nervous systems [, , , , , , , , , , ].
ANone: this compound research has fostered cross-disciplinary collaborations between:
- Neuroscientists & Pharmacologists: Investigating this compound's mechanism of action and its effects on neurotransmitter release in various experimental models has significantly advanced our understanding of neuronal signaling and synaptic plasticity [, , , , , , , , , , ].
- Biochemists & Structural Biologists: Determining the three-dimensional structure of this compound and characterizing its binding site on N-type calcium channels have provided crucial insights into the molecular basis of its selectivity and potency [, , , ]. This knowledge is invaluable for designing novel therapeutics targeting these channels.
- Medicinal Chemists & Drug Developers: Understanding the structure-activity relationship (SAR) of this compound has guided the development of analogs with improved pharmacological properties, such as increased stability, solubility, and bioavailability []. These efforts aim to translate the therapeutic potential of this compound into clinical applications for treating various neurological and cardiovascular disorders.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


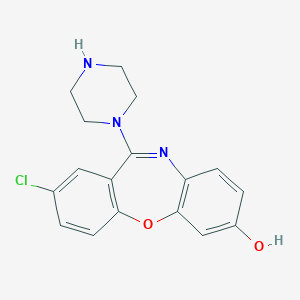
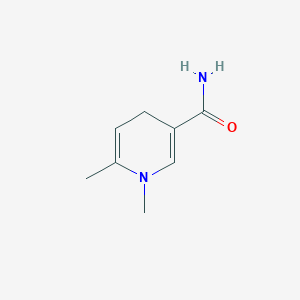
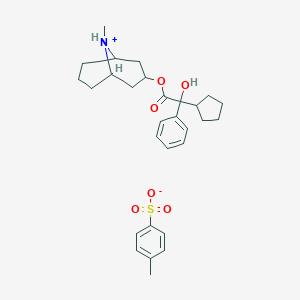
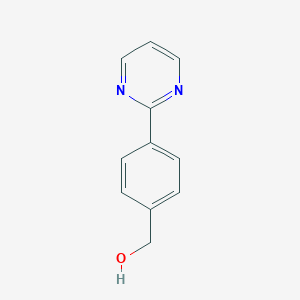
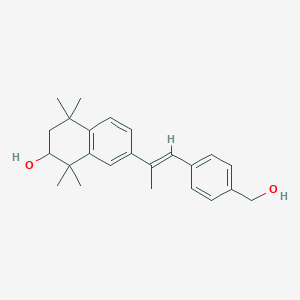
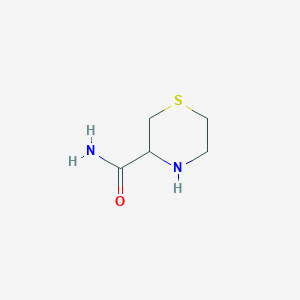
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
